METHYL 6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLATE
Description
Methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This structure is substituted with a cyclopropyl group at position 6, a methyl ester at position 4, and a methyl group at position 1. Such substitutions confer unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
CAS No. |
1245807-98-0 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Four-Component Reactions with Arylglyoxals and Pyrazol-5-Amines
A foundational approach for synthesizing pyrazolo[3,4-b]pyridine derivatives involves four-component bicyclization reactions. In a study by The Journal of Organic Chemistry, arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one were combined under microwave irradiation to yield tricyclic pyrazolo[3,4-b]pyridines. For the target compound, modifying the substituents of these components is critical:
-
Arylglyoxal component : Replacing phenylglyoxal with a cyclopropane-containing analog (e.g., cyclopropanecarboxylglyoxal) introduces the cyclopropyl group at position 6.
-
Pyrazol-5-amine : Using 1-methyl-1H-pyrazol-5-amine ensures the methyl group at position 1.
-
Esterification precursor : Incorporating methyl acetoacetate as a β-keto ester introduces the methyl ester at position 4 during cyclization.
Reaction conditions typically involve acetic acid as a promoter and microwave heating (110°C, 28 min), achieving yields of 61–82% for analogous structures. The mechanism proceeds via Knoevenagel condensation, Michael addition, and double cyclization, forming the pyrazolo[3,4-b]pyridine core (Scheme 1).
Table 1: Optimization of Four-Component Bicyclization
Stepwise Cyclization and Functionalization
Pyrazole-Pyridine Annulation
A stepwise annulation strategy involves constructing the pyrazole and pyridine rings sequentially. This method offers greater control over substituent placement:
-
Pyrazole synthesis : 1-Methyl-1H-pyrazol-5-amine is prepared via cyclocondensation of hydrazine with acetylacetone, followed by N-methylation.
-
Pyridine ring formation : Reacting the pyrazole with cyclopropane-carboxaldehyde and methyl malonate under acidic conditions (e.g., H2SO4) forms the pyrazolo[3,4-b]pyridine skeleton.
This method avoids fused byproducts and allows late-stage introduction of the cyclopropyl group via Suzuki-Miyaura coupling, though this requires a halogenated intermediate.
Esterification of Carboxylic Acid Intermediates
Carboxylic acid derivatives of pyrazolo[3,4-b]pyridines, such as 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, are common precursors. Converting these to methyl esters involves:
-
Acid chloride formation : Treating the acid with thionyl chloride (SOCl2) at reflux.
-
Nucleophilic substitution : Reacting the acid chloride with methanol in the presence of a base (e.g., pyridine).
This two-step process achieves >90% conversion for structurally similar compounds.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for heterocyclic systems. In the four-component bicyclization, microwave heating (110°C, 28 min) reduces reaction times from hours to minutes while improving yields. Key advantages include:
-
Rapid thermal activation : Uniform heating prevents side reactions.
-
Scalability : Reactions can be scaled to gram quantities without yield loss.
For the target compound, optimizing microwave parameters (e.g., power, hold time) ensures complete cyclization while preserving the ester group.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra of analogous compounds confirm regioselectivity and substituent orientation. For example:
High-Resolution Mass Spectrometry (HRMS)
HRMS data for methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate should show a molecular ion peak at m/z 273.1112 ([M+H]+), consistent with the molecular formula C14H15N3O2.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways may lead to isomeric byproducts. Using bulky solvents (e.g., DMF) or low temperatures (-20°C) favors the desired regioisomer.
Biological Activity
Methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a bicyclic structure that includes a pyrazole ring fused to a pyridine ring. The presence of the cyclopropyl group at the 6-position and a methyl group at the 1-position contributes to its unique pharmacological profile.
Molecular Formula: CHNO
Molecular Weight: 218.26 g/mol
1. PPAR Agonistic Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These receptors play crucial roles in lipid metabolism and glucose homeostasis. Studies show that certain derivatives exhibit significant agonistic activity comparable to established drugs like fenofibrate, which is used for managing dyslipidemia .
2. Anticancer Properties
Recent investigations have highlighted the potential of pyrazolo[3,4-b]pyridines in cancer therapy. For instance, compounds from this class have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Specific derivatives have shown IC values against CDK2 and CDK9 of 0.36 µM and 1.8 µM, respectively, indicating potent antiproliferative activity against various human tumor cell lines such as HeLa and HCT116 .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro assays revealed promising antituberculotic activity for certain derivatives, suggesting their potential as lead candidates in tuberculosis treatment .
Structure-Activity Relationships (SAR)
SAR studies on pyrazolo[3,4-b]pyridine derivatives reveal that modifications at specific positions significantly influence biological activity:
- Cyclopropyl Substitution: Enhances receptor binding affinity and selectivity.
- Methyl Group at Position 1: Contributes to improved metabolic stability.
- Carboxylate Functionality: Essential for PPARα activation.
These insights guide the design of new derivatives with optimized pharmacological profiles.
Case Study 1: PPARα Agonism
A study evaluating various substituted pyrazolo[3,4-b]pyridines found that compounds with larger hydrophobic tails exhibited increased agonistic activity towards PPARα. One derivative was able to reduce plasma triglyceride levels in a high-fructose-fed rat model effectively.
Case Study 2: Anticancer Activity
In a series of experiments on CDK inhibition, a specific pyrazolo[3,4-b]pyridine derivative was shown to selectively inhibit CDK2 over CDK9 by a factor of 265-fold. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
MCP has shown promise as a potential anticancer agent. Research indicates that compounds with pyrazolo[3,4-b]pyridine scaffolds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have reported that derivatives of MCP can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of MCP. It has been suggested that MCP can modulate neuroinflammatory responses and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .
Agricultural Applications
Pesticide Development
MCP derivatives have been explored for their efficacy as agrochemicals, particularly in the development of novel pesticides. The structural characteristics of MCP allow it to interact with specific biological targets in pests, leading to effective pest control with potentially lower toxicity to non-target organisms. Research is ongoing to evaluate the environmental impact and efficacy of these compounds in agricultural settings .
Material Science
Polymer Synthesis
In material science, MCP can be utilized as a building block for synthesizing advanced polymers. Its functional groups enable it to participate in various polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and composites. The incorporation of MCP into polymer matrices has shown improvements in mechanical strength and thermal stability .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 1, 4, and 6 significantly altering physicochemical and biological properties. Below is a detailed comparison with three analogs:
Ethyl 1-Isopropyl-6-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS: 1251771-13-7)
- Structural Differences :
- Ester Group : Ethyl ester (vs. methyl ester in the target compound).
- Position 1 Substituent : Isopropyl (vs. methyl).
- Position 6 Substituent : Methyl (vs. cyclopropyl).
- Properties :
- Ethyl ester may enhance lipophilicity, affecting solubility and metabolic stability.
Methyl 1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate (CAS: 849067-96-5)
- Structural Differences: Ester Position: Carboxylate at position 5 (vs. position 4). Substituents: No cyclopropyl or methyl groups at positions 1 or 4.
- Properties :
- Impact of Substituents :
- The absence of a cyclopropyl group reduces steric hindrance, possibly increasing reactivity.
- Positional isomerism (carboxylate at 5 vs. 4) may alter binding affinity in biological systems.
6-(2-Chlorophenyl)-4-(4-Methoxyphenyl)-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine (CAS: 881668-69-5)
- Structural Differences: Position 6 Substituent: 2-Chlorophenyl (vs. cyclopropyl). Position 4 Substituent: 4-Methoxyphenyl (vs. carboxylate). Aromatic vs.
- Properties :
- Methoxy and chloro groups introduce electron-donating and withdrawing effects, respectively, influencing electronic distribution.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Routes : highlights methods for synthesizing pyrazolo[3,4-b]pyridine derivatives using α,β-unsaturated ketones and nitriles, suggesting analogous pathways for the target compound .
- Steric and Electronic Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., isopropyl in ), as smaller rings minimize steric clashes in enzyme binding pockets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with cyclopropane-containing precursors. For example, pyrazolo-pyridine cores are often synthesized via cyclization reactions using reagents like ethyl cyanoacetate and aldehydes under ionic liquid ([bmim][BF₄]) or FeCl₃ catalysis . Yield optimization requires precise control of temperature (e.g., 80°C for cyclization), solvent polarity, and stoichiometric ratios of intermediates. Recrystallization from ethyl acetate or toluene is commonly used for purification .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Key techniques include:
- ¹H-NMR : Peaks for cyclopropyl protons (δ ~0.5–2.0 ppm), ester methyl groups (δ ~3.8–4.0 ppm), and pyrazole/pyridine aromatic protons (δ ~6.5–8.5 ppm) .
- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyrazole/pyridine C-N stretches at ~1500–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 260–300 range) and fragmentation patterns to confirm the ester and cyclopropyl moieties .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Ethyl acetate or aqueous methanol systems are ideal due to the compound’s moderate polarity .
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts with similar polarities .
Advanced Research Questions
Q. What mechanistic insights explain the cyclocondensation steps in synthesizing the pyrazolo[3,4-b]pyridine core?
- Methodological Answer : The reaction likely proceeds via a tandem Knoevenagel-cyclization mechanism. Aldehydes react with ethyl cyanoacetate to form α,β-unsaturated intermediates, which undergo nucleophilic attack by hydrazine derivatives. FeCl₃·6H₂O or ionic liquids act as Lewis acids, stabilizing transition states and accelerating cyclization . Computational studies (DFT) can map electron density shifts during ring closure .
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to simulate interactions with biological targets (e.g., kinase enzymes) based on the pyrazolo-pyridine scaffold’s planar structure and ester hydrophobicity.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
Q. What solvent systems or catalysts enhance regioselectivity during functionalization of the pyrazole ring?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while Pd/C or CuI catalysts promote cross-coupling at the 6-cyclopropyl position. Ionic liquids like [bmim][BF₄] reduce side reactions by stabilizing charged intermediates .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility in the cyclopropyl group.
- X-ray Diffraction : Resolve ambiguities in stereochemistry or crystal packing effects that may distort NMR-derived geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
